molecular formula C13H9F2NO3 B8419174 1-(Benzyloxy)-2,5-difluoro-4-nitrobenzene

1-(Benzyloxy)-2,5-difluoro-4-nitrobenzene

Cat. No. B8419174
M. Wt: 265.21 g/mol
InChI Key: NPROYARGKMPEPK-UHFFFAOYSA-N
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Patent
US08377938B2

Procedure details

To a solution of 1-(benzyloxy)-2,5-difluoro-4-nitrobenzene (9.21 g) in methanol (300 ml) was added 10% palladium on carbon (921 mg), and the mixture was stirred at room temperature for 24 hours and 20 minutes under a hydrogen atmosphere. After terminating the reaction by substituting the atmosphere in the flask with nitrogen, the catalyst was filtered using Celite. The filtrate was distilled off under reduced pressure to give the title compound (4.96 g, 99%) as a brown solid.
Quantity
9.21 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
921 mg
Type
catalyst
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[C:13]([F:15])[C:12]([N+:16]([O-])=O)=[CH:11][C:10]=1[F:19])C1C=CC=CC=1>CO.[Pd]>[NH2:16][C:12]1[C:13]([F:15])=[CH:14][C:9]([OH:8])=[C:10]([F:19])[CH:11]=1

Inputs

Step One
Name
Quantity
9.21 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C(=C1)F)[N+](=O)[O-])F
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Name
Quantity
921 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 24 hours and 20 minutes under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After terminating
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC1=CC(=C(C=C1F)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.96 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.